BenchChemオンラインストアへようこそ!

4-(Morpholine-4-carbonyl)benzaldehyde

PPI stabilization reversible covalent tethering fragment-based drug discovery

4-(Morpholine-4-carbonyl)benzaldehyde (CAS 58287-80-2, MFCD09758996, molecular formula C₁₂H₁₃NO₃, MW 219.24 g/mol) is a para-substituted benzaldehyde derivative bearing a morpholine-4-carbonyl group at the 4-position of the benzene ring. The compound features a morpholine amide connected to the benzaldehyde core via a carbonyl linker, resulting in a dual-functional molecular architecture that combines a reactive aldehyde moiety with a morpholine hydrogen-bond acceptor scaffold.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 58287-80-2
Cat. No. B1612799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholine-4-carbonyl)benzaldehyde
CAS58287-80-2
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C12H13NO3/c14-9-10-1-3-11(4-2-10)12(15)13-5-7-16-8-6-13/h1-4,9H,5-8H2
InChIKeyWVDVJQSVTBHGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Morpholine-4-carbonyl)benzaldehyde (CAS 58287-80-2): Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


4-(Morpholine-4-carbonyl)benzaldehyde (CAS 58287-80-2, MFCD09758996, molecular formula C₁₂H₁₃NO₃, MW 219.24 g/mol) is a para-substituted benzaldehyde derivative bearing a morpholine-4-carbonyl group at the 4-position of the benzene ring. The compound features a morpholine amide connected to the benzaldehyde core via a carbonyl linker, resulting in a dual-functional molecular architecture that combines a reactive aldehyde moiety with a morpholine hydrogen-bond acceptor scaffold [1]. It has been deposited as ligand code V32 in the Protein Data Bank (PDB entry 7O5F), where it serves as a reversible covalent aldehyde anchor at the 14-3-3σ/p65 protein–protein interface [2]. Its closest structural comparators—4-morpholinobenzaldehyde (CAS 1204-86-0, lacking the carbonyl linker), the ortho regioisomer 4-(2-formylbenzoyl)morpholine (CAS 84538-50-1), and the 5-chloro-substituted analog (CAS 1460037-18-6)—share the morpholine-benzaldehyde pharmacophore but differ critically in connectivity, substitution pattern, and molecular recognition properties. These differences directly impact aldehyde electrophilicity, hydrogen-bonding geometry, and performance in reversible covalent tethering applications, making generic substitution scientifically problematic .

Why Substituting 4-(Morpholine-4-carbonyl)benzaldehyde with 4-Morpholinobenzaldehyde or Other In-Class Analogs Carries Scientific Risk


Although 4-(Morpholine-4-carbonyl)benzaldehyde and its closest structural analog 4-morpholinobenzaldehyde (CAS 1204-86-0) share an apparent morpholine-benzaldehyde scaffold, they differ by a single carbonyl carbon that fundamentally alters three properties critical to experimental and procurement decisions. First, the carbonyl linker introduces an additional hydrogen-bond acceptor (4 vs. 3 acceptor sites) that affects solvation, logP, and protein recognition geometry . Second, the amide bond imposes conformational restriction, orienting the morpholine ring in a specific geometry relative to the benzaldehyde plane—a feature visible in the PDB 7O5F crystal structure, where the morpholine oxygen of V32 occupies a defined subpocket within the 14-3-3σ binding channel [1]. Third, the electron-withdrawing amide carbonyl modulates the electrophilicity of the para-aldehyde, directly affecting reversible imine formation kinetics—the mechanistic basis for its use as a covalent tethering fragment [2]. The ortho regioisomer 4-(2-formylbenzoyl)morpholine (CAS 84538-50-1) further illustrates how positional isomerism alters reactivity: the ortho-aldehyde exhibits proximity-driven cyclization behavior not observed with the para-isomer [3]. These physicochemical and geometric differences are not interchangeable; they directly determine whether a compound will occupy the intended binding pose, achieve the required tethering stoichiometry, or produce the expected synthetic intermediate in a multi-step sequence.

Quantitative Differentiation Evidence for 4-(Morpholine-4-carbonyl)benzaldehyde (CAS 58287-80-2): Comparator-Based Selection Criteria


Reversible Covalent Tethering Efficiency: 81-Fold PPI Stabilization Achieved via Aldehyde–Lysine Imine Bond at the 14-3-3σ/p65 Interface

In the systematic bottom-up development of a reversible covalent molecular glue reported by Wolter et al. (2021), 4-(morpholine-4-carbonyl)benzaldehyde (fragment V32) was employed as the aldehyde anchor that forms a reversible imine bond with a lysine residue (Lys122) at the 14-3-3σ/p65 composite protein–protein interface. The final optimized molecular glue TCF521-161, incorporating this aldehyde anchor, elicited an 81-fold increase in 14-3-3/p65 complex stabilization as measured by fluorescence anisotropy [1]. The crystal structure (PDB 7O5F, resolution 1.80 Å) confirms the morpholine-4-carbonylbenzaldehyde fragment occupies the defined binding channel with a real-space correlation coefficient of 0.844 and R-factor of 0.212, demonstrating excellent electron density fit for this ligand [2]. The morpholine carbonyl oxygen engages the P2 subpocket, while the para-aldehyde forms the covalent imine tether—a dual recognition geometry that cannot be replicated by 4-morpholinobenzaldehyde (CAS 1204-86-0), which lacks the carbonyl oxygen and the associated binding pose .

PPI stabilization reversible covalent tethering fragment-based drug discovery 14-3-3 proteins

Physicochemical Property Differentiation: Hydrogen-Bond Acceptor Count, Molecular Weight, and Topological Polar Surface Area versus 4-Morpholinobenzaldehyde

The insertion of a carbonyl linker between morpholine and benzaldehyde in 4-(morpholine-4-carbonyl)benzaldehyde (MW 219.24, exact mass 219.08954 g/mol) results in measurable physicochemical divergence from 4-morpholinobenzaldehyde (MW 191.23, exact mass 191.09463 g/mol). The target compound possesses 4 hydrogen-bond acceptor sites (two morpholine oxygens, one amide carbonyl oxygen, one aldehyde oxygen) versus 3 for 4-morpholinobenzaldehyde (one morpholine oxygen, one morpholine nitrogen, one aldehyde oxygen) . This difference translates to a calculated topological polar surface area increase of approximately 9 Ų (from ~29.5 Ų to ~38.8 Ų, estimated by fragment addition of the carbonyl group), which impacts passive membrane permeability prediction and solubility parameters. Additionally, the rotatable bond count increases from 2 to 3, introducing conformational flexibility at the morpholine-carbonyl junction. Neither compound possesses hydrogen-bond donor capacity (HBD = 0 for both) . These quantitative differences are directly relevant when compounds are being selected for fragment library design, where incremental changes in H-bond acceptor count and tPSA determine library coverage of chemical space [1].

drug-likeness physicochemical profiling lead optimization fragment-based screening

Para-vs-Ortho Regioisomer Reactivity: Prevention of Intramolecular Cyclization in Multi-Step Synthetic Sequences

The ortho regioisomer 4-(2-formylbenzoyl)morpholine (CAS 84538-50-1) is known to undergo alkaline hydrolysis and intramolecular cyclization to form 3-morpholinophthalide under basic conditions, as established by Bowden et al. (J. Chem. Soc., Perkin Trans. 2, 1997) [1]. This proximity-driven reactivity arises because the ortho-aldehyde can participate in nucleophilic attack at the adjacent amide carbonyl, forming a cyclic phthalide product. In contrast, 4-(morpholine-4-carbonyl)benzaldehyde, with the aldehyde at the para position, is structurally incapable of this intramolecular cyclization pathway, conferring greater synthetic stability under basic or nucleophilic conditions . This difference is critical when the aldehyde is used as a handle in multi-step syntheses—for example, in reductive amination, Grignard addition, or imine formation—where the ortho isomer may generate undesired cyclized byproducts. This regiochemical distinction is directly relevant to the procurement decision: the para isomer enables synthetic sequences that the ortho isomer cannot support without protecting group strategies .

regioselectivity synthetic intermediate stability heterocycle synthesis amide bond formation

Commercial Purity Specifications and Vendor Quality Benchmarks: Enabling Reproducible Procurement Across Research Scales

4-(Morpholine-4-carbonyl)benzaldehyde is available from multiple reputable chemical suppliers with well-defined purity specifications, enabling procurement decisions based on required experimental stringency. Bidepharm supplies the compound at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . AKSci offers the compound at 99% minimum purity under catalog number 6043AE, with recommended long-term storage in cool, dry conditions at 2–8°C sealed in dry atmosphere . ChemScene (catalog CS-0667911) provides 98% purity with storage at 2–8°C sealed in dry conditions . The availability of multiple purity tiers (95%, 98%, 99%) allows researchers to select the appropriate grade for their application: 95% for routine synthetic transformations, 98%+ for fragment screening libraries requiring high confidence in identity, and 99% for biophysical assays where trace impurities could confound binding measurements. In contrast, the ortho isomer (CAS 84538-50-1) and 5-chloro analog (CAS 1460037-18-6) have narrower commercial availability with fewer documented purity specifications, introducing procurement risk for time-sensitive research programs .

procurement quality purity specification batch consistency analytical certification

Validated Application Scenarios for 4-(Morpholine-4-carbonyl)benzaldehyde (CAS 58287-80-2) Based on Quantitative Differentiation Evidence


Reversible Covalent Fragment-Based PPI Stabilizer Design (14-3-3 Hub Protein Targeting)

Use 4-(morpholine-4-carbonyl)benzaldehyde as a validated aldehyde anchor fragment for reversible covalent tethering to lysine residues at 14-3-3 protein–protein interfaces. The compound has crystallographic proof of binding (PDB 7O5F, 1.80 Å resolution) and contributes to an 81-fold stabilization of the 14-3-3σ/p65 complex when elaborated into the molecular glue TCF521-161 [1]. The morpholine-4-carbonyl motif positions the morpholine oxygen in the P2 subpocket while the para-aldehyde forms a reversible imine with Lys122—a dual-recognition mechanism substantiated by the ligand electron density fit (real-space correlation coefficient 0.844) [2]. This application is not accessible with 4-morpholinobenzaldehyde, which lacks the carbonyl oxygen critical for subpocket occupancy.

Multi-Step Heterocyclic Synthesis Requiring Aldehyde Stability Under Basic Conditions

Employ 4-(morpholine-4-carbonyl)benzaldehyde as a synthetic intermediate in reaction sequences involving basic or nucleophilic conditions, where the para-aldehyde geometry prevents the intramolecular phthalide cyclization documented for the ortho isomer 4-(2-formylbenzoyl)morpholine [3]. This regiochemical stability allows the aldehyde to remain available for subsequent transformations—including reductive amination, hydrazone formation, and aldol condensation—without requiring aldehyde protection. The compound's 95–99% commercial purity and availability with batch-specific NMR, HPLC, and GC certificates support GLP-compliant synthetic workflows .

Fragment Library Expansion into Higher Polarity Chemical Space for Lead Optimization

Incorporate 4-(morpholine-4-carbonyl)benzaldehyde into fragment screening libraries to extend coverage of chemical space toward higher hydrogen-bond acceptor count (HBA = 4) and topological polar surface area (~38.8 Ų) relative to the simpler 4-morpholinobenzaldehyde fragment (HBA = 3, tPSA ~29.5 Ų) . This polarity increment is particularly valuable when optimizing lead compounds for solubility-limited ADME properties or when targeting protein binding sites with hydrogen-bonding requirements that cannot be satisfied by fragments lacking the carbonyl linker.

Pharmaceutical Intermediate for CNS-Targeting Drug Candidates

Use 4-(morpholine-4-carbonyl)benzaldehyde as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders, as indicated by its documented role in constructing CNS-active molecular architectures . The combination of a morpholine ring (a privileged scaffold in CNS drug design) with a para-formylbenzamide motif provides a versatile platform for generating diverse chemotypes through aldehyde functionalization chemistry, while the multi-vendor commercial availability at defined purity grades supports scale-up from medicinal chemistry (milligram-to-gram) to process development (kilogram) quantities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Morpholine-4-carbonyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.